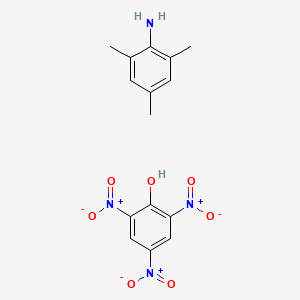
2,4,6-Trimethylaniline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylaniline: and 2,4,6-Trinitrophenol are two distinct organic compounds with significant applications in various fields2,4,6-Trimethylaniline is an aromatic amine, commercially important as a precursor to dyes
准备方法
Synthetic Routes and Reaction Conditions:
Selective Nitration of Mesitylene: This method involves the nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline.
Catalytic Hydrogenation: Another method involves the nitration of mesitylene using a mixture of sulfuric acid and nitric acid, followed by catalytic hydrogenation using a nickel catalyst.
Industrial Production Methods:
Iron Powder Reduction: This traditional method uses iron powder to reduce the nitro compound to the amine, although it has lower yield and purity.
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The synthesis involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, introducing nitro groups onto the phenol ring.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Condensation Reactions: It undergoes condensation with glyoxal to form glyoxal-bis(mesitylimine), a precursor to N-heterocyclic carbenes.
Substitution Reactions: It can react with various aldehydes to form Schiff bases.
Common Reagents and Conditions:
Glyoxal: Used in condensation reactions to form diimine ligands.
Aldehydes: Used in the formation of Schiff bases.
Major Products:
Glyoxal-bis(mesitylimine): A yellow solid used as a precursor to N-heterocyclic carbenes.
Schiff Bases: Formed by condensation with aldehydes.
Types of Reactions:
Explosive Decomposition: It decomposes explosively under heat or shock.
Acid-Base Reactions: It reacts with bases to form picrate salts.
Common Reagents and Conditions:
Sulfuric Acid and Nitric Acid: Used in the nitration process.
Bases: Used to form picrate salts.
Major Products:
Picrate Salts: Formed by reacting with bases.
科学研究应用
2,4,6-Trimethylaniline
Dye Precursor: Used in the production of various dyes.
Catalyst Preparation: Used in the synthesis of Grubbs’ catalyst.
Ligand Formation: Involved in the preparation of bulky ligands for coordination chemistry.
2,4,6-Trinitrophenol
Explosives: Widely used as a high explosive.
Dyeing: Historically used in dyeing silk and other materials.
Electrochemical Sensors: Used in the development of sensors for detecting environmental pollutants.
作用机制
2,4,6-Trimethylaniline
Ligand Formation: Acts as a building block for bulky ligands, facilitating various catalytic processes.
2,4,6-Trinitrophenol
相似化合物的比较
2,4,6-Trimethylaniline
Similar Compounds: Aniline, 2,4,6-Trimethylbenzenamine, Mesitylamine.
Uniqueness: The presence of three methyl groups makes it a valuable precursor for bulky ligands.
2,4,6-Trinitrophenol
Similar Compounds: 2,4-Dinitrophenol, 2,6-Dinitrophenol.
Uniqueness: Its high nitration level makes it one of the most acidic phenols and a powerful explosive.
属性
CAS 编号 |
94695-89-3 |
|---|---|
分子式 |
C15H16N4O7 |
分子量 |
364.31 g/mol |
IUPAC 名称 |
2,4,6-trimethylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-6-4-7(2)9(10)8(3)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-5H,10H2,1-3H3;1-2,10H |
InChI 键 |
JVQNRIISZBKPHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


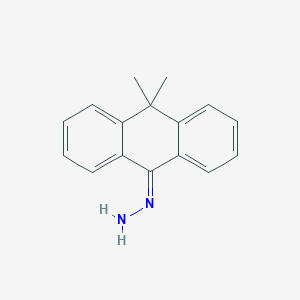
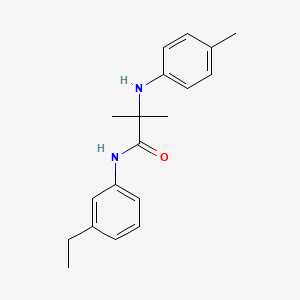
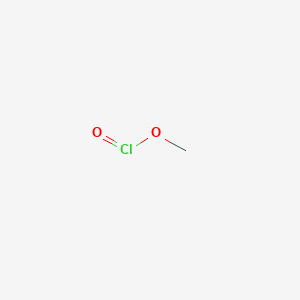
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

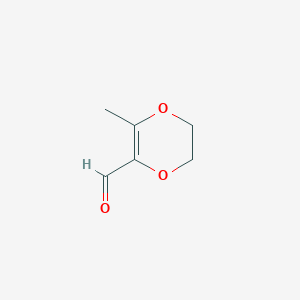
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
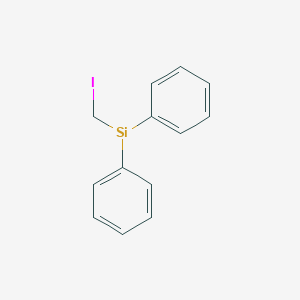
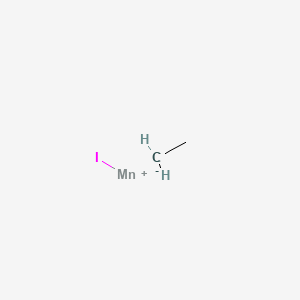
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
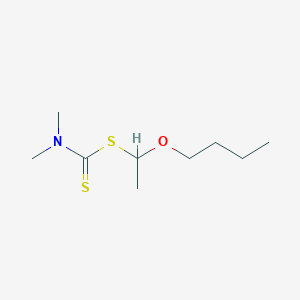
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
